molecular formula C30H26ClNO6 B11126695 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate

6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-4-chlorophenylalaninate

Cat. No.: B11126695
M. Wt: 532.0 g/mol
InChI Key: QQMSHVICJBTMHG-UHFFFAOYSA-N
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Description

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE is a complex organic compound with a unique structure that includes multiple aromatic rings, ester groups, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromen Ring: The chromen ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.

    Formation of the Ester Linkage: The ester linkage can be formed through an esterification reaction involving the chromen derivative and a suitable carboxylic acid or its derivative.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced through a carbamate formation reaction using a suitable amine and a benzyloxycarbonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups and the ester linkage.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(METHOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE
  • 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(ETHOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE

Uniqueness

The uniqueness of 6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-(4-CHLOROPHENYL)PROPANOATE lies in its specific structural features, such as the benzyloxycarbonyl group and the chlorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H26ClNO6

Molecular Weight

532.0 g/mol

IUPAC Name

(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C30H26ClNO6/c31-21-12-10-19(11-13-21)16-26(32-30(35)36-18-20-6-2-1-3-7-20)29(34)37-22-14-15-24-23-8-4-5-9-25(23)28(33)38-27(24)17-22/h1-3,6-7,10-15,17,26H,4-5,8-9,16,18H2,(H,32,35)

InChI Key

QQMSHVICJBTMHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)OCC5=CC=CC=C5)OC2=O

Origin of Product

United States

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